molecular formula C13H18ClN5 B1206981 Basic Red 51 CAS No. 77061-58-6

Basic Red 51

Cat. No. B1206981
CAS RN: 77061-58-6
M. Wt: 279.77 g/mol
InChI Key: NZDXSXLYLMHYJA-UHFFFAOYSA-M
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Description

"Basic Red 51" is a synthetic dye used across various industries for coloring purposes. It belongs to the azo dye family, characterized by its vivid red color and ability to bind to substrates through electrostatic interactions. Azo dyes are renowned for their stability and brightness, making them suitable for textiles, cosmetics, and industrial applications.

Synthesis Analysis

The synthesis of azo dyes, including "Basic Red 51," typically involves diazotization and azo coupling reactions. Diazotization involves converting a primary aromatic amine into a diazonium salt, which then undergoes a coupling reaction with an activated aromatic compound to form the azo bond characteristic of these dyes. Optimization of synthesis pathways for azo dyes is crucial for achieving desired color properties and yield efficiency.

Molecular Structure Analysis

Azo dyes like "Basic Red 51" have a molecular structure characterized by one or more azo groups (-N=N-) linked to aromatic rings. The structure of "Basic Red 51" allows for electron delocalization over the molecule, contributing to its stability and color. The specific substituents on the aromatic rings influence the hue, lightfastness, and solubility of the dye.

Chemical Reactions and Properties

"Basic Red 51" undergoes typical chemical reactions associated with azo compounds, including reductive cleavage of the azo bond under certain conditions. Its chemical properties are influenced by its azo bonds and the nature of its substituents, affecting its behavior in different pH conditions and its affinity for various substrates.

Physical Properties Analysis

The physical properties of "Basic Red 51," such as solubility, melting point, and lightfastness, are crucial for its application in different mediums. Azo dyes are generally soluble in water and exhibit good compatibility with many substrates, offering vibrant and long-lasting colors.

Chemical Properties Analysis

The chemical stability of "Basic Red 51" under various conditions, including exposure to light and chemicals, is paramount for its industrial applications. The dye's resistance to fading and chemical reactions determines its suitability for specific uses, such as in cosmetics or textiles.

For in-depth exploration and specific methodologies related to the synthesis, structure, and properties of "Basic Red 51" and similar azo dyes, the following references provide extensive scientific insights:

  • Process synthesis in the design of chemical processes outlines the fundamental steps and considerations in chemical synthesis, applicable to dye manufacturing (Nishida, Stephanopoulos, & Westerberg, 1981).
  • Advanced synthesis techniques for red-emissive carbon dots highlight methods to achieve specific color properties, relevant to understanding "Basic Red 51" synthesis (Hallaji et al., 2021).

Scientific Research Applications

1. Environmental Analysis and Water Quality Monitoring

Application

The determination of Basic Red 51 (BR 51) in environmental samples like river water and wastewater from hairdressing salons is a significant application. A study by Corrêa et al. (2020) developed a method using graphite-epoxy magnetic composite electrodes for the pre-concentration and sensitive detection of BR 51 in these samples. This approach is crucial for environmental monitoring and assessing the impact of commercial products on water bodies.

2. Photocatalytic Degradation Studies

Application

Basic Red 51, when found in wastewater, poses environmental challenges. Research by Yashni et al. (2020) focused on the photocatalytic degradation of BR 51 in artificial bathroom greywater using zinc oxide nanoparticles. This study is instrumental in exploring effective methods for removing dye pollutants from water, thereby contributing to environmental sustainability.

3. Toxicity Assessment in 3D Skin Models

Application

Assessing the toxicity of dyes like Basic Red 51 on human skin cells is another critical research area. A study by Mini et al. (2020) used an immortalized human epidermis model to evaluate the dermal toxicity of BR 51. This research provides valuable insights into the potential health risks associated with the use of such dyes in commercial products.

4. Photodegradation Optimization

Application

The study by Yashni et al. (2020) on the photodegradation of Basic Red 51 in hair dye greywater using zinc oxide nanoparticles is essential for environmental science. It offers a method to optimize the photocatalysis process, which is crucial for reducing the impact of dye pollutants in water bodies.

Safety And Hazards

Basic Red 51 is intended for use in direct hair dye formulations at concentrations up to 0.2% and in oxidative hair dyes at a final concentration of 0.1%, after mixing with the oxidative agent . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N5.ClH/c1-16(2)12-7-5-11(6-8-12)14-15-13-17(3)9-10-18(13)4;/h5-10H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDXSXLYLMHYJA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C[N+](=C1N=NC2=CC=C(C=C2)N(C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874049
Record name 2-[2-[4-(Dimethylamino)phenyl]diazenyl]-1,3-dimethyl-1H-imidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Basic Red 51

CAS RN

77061-58-6, 12270-25-6, 1016649-33-4
Record name 2-[2-[4-(Dimethylamino)phenyl]diazenyl]-1,3-dimethyl-1H-imidazolium chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77061-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Basic Red 51
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazolium, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-1,3-dimethyl-, chloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[2-[4-(Dimethylamino)phenyl]diazenyl]-1,3-dimethyl-1H-imidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[4-(dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.435
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Basic Red 51
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BASIC RED 51
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
265
Citations
TB Zanoni, M Tiago, F Faião-Flores… - Toxicology letters, 2014 - Elsevier
… To investigate the cytotoxicity of the hair dye Basic Red 51 on the human immortalized … profile of Basic Red 51 we treated the HaCaT cells with increasing doses of Basic Red 51 over a …
Number of citations: 46 www.sciencedirect.com
G Yashni, A AlGheethi, RMSR Mohamed… - Materials Today …, 2020 - Elsevier
The current work aims to optimise the photocatalytic degradation of Basic Red (BR51) in artificial bathroom greywater (ABGW) using zinc oxide nanoparticles (ZnO NPs). A fixed volume …
Number of citations: 18 www.sciencedirect.com
GT Corrêa, JC de Souza, JP Silva, MI Pividori… - Microchemical …, 2020 - Elsevier
… The present work reports the development of a simple, fast and inexpensive method for the determination of Basic Red 51 (BR 51) dye, known to be widely employed in comercial …
Number of citations: 7 www.sciencedirect.com
G Yashni, A Al-Gheethi, R Mohamed, SNH Arifin… - Reaction Kinetics …, 2020 - Springer
The current work aimed to optimize the photocatalysis of Basic Red (BR51) in hair dye greywater (HDG) using zinc oxide nanoparticles (ZnO NPs) by response surface methodology (…
Number of citations: 18 link.springer.com
LE Fraga, MVB Zanoni - Journal of the Brazilian Chemical Society, 2011 - SciELO Brasil
… The electrode promotes complete discoloration of the investigated basic red 51 dye after 60 min of photoelectrocatalytic oxidation, on current density of 1.25 mA cm-2 and irradiation on …
Number of citations: 30 www.scielo.br
LE Fraga, JH Franco, MO Orlandi… - Journal of Environmental …, 2013 - Elsevier
We prepared a W/WO 3 /TiO 2 bicomposite photoanode by simple electrochemical anodization of W foil, followed by cathodic electrodeposition of TiO 2 and annealing at 450 C for 30 …
Number of citations: 22 www.sciencedirect.com
M Pazin, S Barbosa… - Revista Eletrônica de …, 2012 - revistas.ufg.br
… The dye Basic Red 51 promoted inhibitions of 23.5% in root elongation, 33.1% in fresh … The dye pPhenylenediamine was the most phytotoxic and Basic Red 51 was less phytotoxicity. …
Number of citations: 0 www.revistas.ufg.br
Y Gopalakrishnan - 2021 - eprints.uthm.edu.my
The high tendency of chemically synthesized ZnO NPs to aggregate causes drop in the solar photocatalytic degradation (SPD). The present study is aimed to formulate ZnO NPs …
Number of citations: 0 eprints.uthm.edu.my
CA Mini, DJ Dorta, SS Maria-Engler… - Chemico-Biological …, 2020 - Elsevier
… In this study, we evaluated two synthetic dyes, Basic Blue 99 (BB99) and Basic Red 51 (BR51), both used in commercial hair dye formulations. Although there is some information about …
Number of citations: 2 www.sciencedirect.com
LE Fraga, MVB Zanoni - 2010 - osti.gov
… O Basic Red 51 é um dos corantes azo amplamente utilizado nas formulações de tinturas … O presente trabalho tem por objetivo avaliar a degradação do corante Basic Red 51 em meio …
Number of citations: 0 www.osti.gov

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